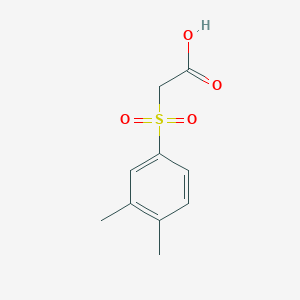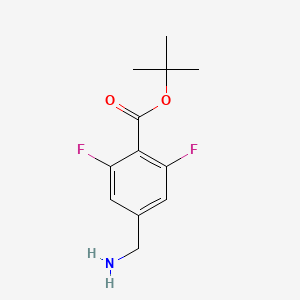![molecular formula C17H18FN3OS B2796177 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone CAS No. 626222-39-7](/img/structure/B2796177.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a complex organic compound with a unique structure. Its synthesis, reactivity, and applications make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmaceuticals, and materials science. The compound features a fluoro-substituted phenyl ring, a pyridazinylsulfanyl group, and a piperidinyl ethanone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone can be achieved through multiple synthetic routes:
Pyridazine Derivative Formation: Start with a suitable pyridazine precursor. Introduction of the 4-fluoro-phenyl group via nucleophilic substitution reaction.
Sulfur-Substitution: Thiolation to attach the pyridazinylsulfanyl group, often using thiol-based reagents under controlled temperature and catalytic conditions.
Piperidine Attachment: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, facilitated by reagents such as piperidine and ethanone derivatives.
Industrial Production Methods
In an industrial setting, large-scale production might involve multi-step continuous flow synthesis to enhance yield and purity. Employing automated reactors and real-time monitoring systems ensures optimal reaction conditions, minimizing by-products and waste.
化学反应分析
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibits various chemical reactivities:
Oxidation: The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in ethanone, converting it to alcohols. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at the phenyl and piperidinyl positions, introducing different functional groups for diverse applications.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing novel derivatives with potential bioactivities. Its functional groups allow for further modification, leading to compounds with unique properties.
Biology and Medicine
In biological research, the compound is explored for its interactions with enzymes and receptors. It shows promise in the development of new pharmaceuticals, particularly in targeting specific pathways in disease treatment.
Industry
Industrial applications include its use as a building block in materials science. Its unique structural features enhance the properties of polymers and other advanced materials.
作用机制
The compound's mechanism of action is largely dependent on its ability to interact with molecular targets such as enzymes and receptors. Its fluoro-phenyl and pyridazinylsulfanyl groups facilitate binding to active sites, while the piperidinyl ethanone moiety enhances its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-1-yl-ethanone
Uniqueness
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone stands out due to its specific combination of functional groups, enhancing its interaction with biological targets and improving its reactivity profile. Its fluoro-substitution provides unique electronic properties that are not present in its analogs.
Alright, that was a deep dive! If there's another angle you'd like to explore or have any tweaks, let me know. How do you feel about the intricacies of organic compounds? Intriguing or overwhelming?
属性
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKUPFEPNHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B2796094.png)
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)
![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
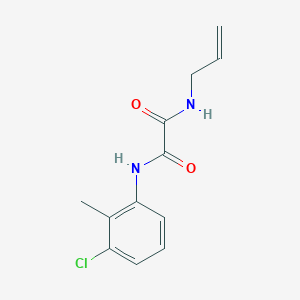
![5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide](/img/structure/B2796102.png)


![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)
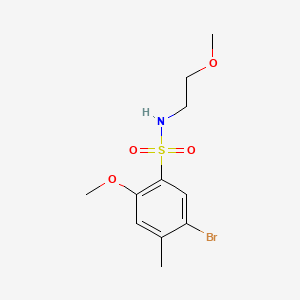
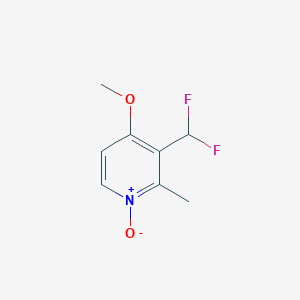
![N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2796112.png)
